Icterogenin

Description

Structure

3D Structure

Properties

IUPAC Name |

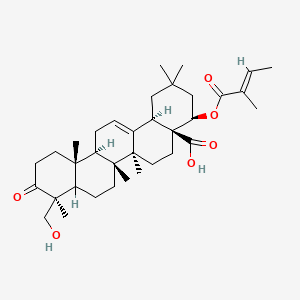

(4R,4aS,6aR,6aS,6bR,9S,12aR,14bR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O6/c1-9-21(2)28(38)41-27-19-30(3,4)18-23-22-10-11-25-31(5)14-13-26(37)32(6,20-36)24(31)12-15-34(25,8)33(22,7)16-17-35(23,27)29(39)40/h9-10,23-25,27,36H,11-20H2,1-8H3,(H,39,40)/b21-9+/t23-,24?,25-,27-,31+,32-,33-,34-,35+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQARWYKOBSGNY-SBVVXQNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)CO)C)C)C)C(=O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1CC(C[C@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CCC5[C@@]4(CCC(=O)[C@]5(C)CO)C)C)C)C(=O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561-47-7 |

Source

|

| Record name | Icterogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Chemical Structure and Molecular Architecture of Icterogenin

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Toxicologists Focus: Structural Elucidation, Biosynthetic Origin, and Cholestatic Mechanism

Core Identity & Chemical Definition

Icterogenin is a pentacyclic triterpenoid of the oleanane series, renowned for its potent hepatotoxic properties, specifically its ability to induce intrahepatic cholestasis. It is structurally analogous to Lantadene A (Rehmannic acid), differing primarily by the oxidation of the C-24 methyl group to a hydroxymethyl group.

Nomenclature & Classification

-

IUPAC Name:

-[(Z)-2-methylbut-2-enoyloxy]-24-hydroxy-3-oxoolean-12-en-28-oic acid -

Common Name: Icterogenin[1]

-

Chemical Formula:

-

Molecular Weight: 568.79 g/mol

-

Skeleton: Oleanane (Picene-type pentacyclic ring system)

Structural Pharmacophore

The molecule's toxicity and biological activity are dictated by three critical structural features:

-

C-3 Ketone: A carbonyl group at position 3 (A-ring).

-

C-22 Ester Side Chain: A

-oriented angeloyl group ((Z)-2-methylbut-2-enoyl) at position 22.[2][3] This side chain is the primary determinant of its cholestatic potency. -

C-24 Hydroxyl: A primary alcohol at position 24 (axial hydroxymethyl), distinguishing it from Lantadene A.

Chemical Architecture & Stereochemistry

Icterogenin possesses a rigid pentacyclic backbone consisting of five six-membered rings (A-E) fused in a trans-anti-trans configuration, typical of olean-12-enes.

Ring System & Conformation

-

Rings A/B: Trans-fused. The C-3 ketone flattens the A-ring slightly compared to the chair form of

-amyrin. -

Rings D/E: Cis-fused (typical for oleananes), creating a distinct bend in the molecule that positions the C-28 carboxyl and C-22 ester in spatial proximity.

-

Double Bond: A characteristic trisubstituted double bond exists between C-12 and C-13.

Stereochemical Configuration

-

C-22 (

-Orientation): The angeloyloxy group is attached via an ester linkage in the -

Angeloyl Moiety: The ester side chain contains a C=C double bond with (Z)-configuration (cis), known as the angeloyl group. The (E)-isomer (tigloyl) is thermodynamically more stable but less common in this specific toxic context.

-

C-24 (Axial): The hydroxymethyl group at C-4 is axially oriented (C-24), while the methyl group (C-23) is equatorial.

Visualization: Structural Connectivity

Spectroscopic Characterization (NMR Data)

Identification of Icterogenin relies heavily on

Representative -NMR Shifts ( , 75 MHz)

| Carbon Position | Chemical Shift ( | Assignment | Structural Significance |

| C-3 | 215.2 | C=O (Ketone) | Diagnostic for 3-oxo oleananes. |

| C-12 | 122.5 | =CH- | Characteristic vinylic proton. |

| C-13 | 143.8 | =C< (Quaternary) | Olean-12-ene skeleton marker. |

| C-22 | 76.4 | >CH-O-CO- | Shifted downfield due to esterification. |

| C-24 | 64.8 | -CH | Key differentiator from Lantadene A (Methyl ~21 ppm). |

| C-28 | 179.5 | -COOH | Carboxylic acid carbonyl. |

| C-1' (Ester) | 167.2 | -O-C =O- | Angeloyl carbonyl. |

| C-3' (Alkene) | 137.5 | =C< (Quaternary) | Angeloyl alkene. |

| C-2' (Alkene) | 128.1 | =CH- | Angeloyl alkene. |

Note: Values are representative of 3-oxo-22

Mechanism of Action: Molecular Toxicology

Icterogenin is a specific inhibitor of ATP-dependent canalicular transporters. Unlike intrinsic hepatotoxins that cause necrosis, Icterogenin induces biochemical cholestasis —a failure of bile secretion without significant hepatocellular damage.

Target Transporters

-

BSEP (ABCB11): The Bile Salt Export Pump is the primary target.[4][5] Icterogenin and its metabolites bind to BSEP from the canalicular side (or within the membrane), competitively inhibiting the efflux of bile acids (e.g., taurocholate).

-

MRP2 (ABCC2): The Multidrug Resistance-associated Protein 2, responsible for bilirubin glucuronide transport, is also inhibited, contributing to hyperbilirubinemia.

The Cholestatic Cascade

-

Ingestion: Icterogenin is absorbed and transported to the liver.

-

Metabolism: The C-24 hydroxyl may undergo glucuronidation, but the lipophilic core allows membrane intercalation.

-

Inhibition: The molecule embeds in the canalicular membrane. The C-22 angeloyl side chain sterically hinders the ATP-binding cassette or the substrate translocation pore of BSEP.

-

Bile Acid Retention: Toxic bile salts accumulate within the hepatocyte.

-

Signaling Disruption: Accumulated bile acids activate FXR/SHP pathways, downregulating further transporter expression (secondary effect).

Visualization: Mechanism of Cholestasis

Experimental Protocol: Isolation & Purification

To study Icterogenin, it must be isolated from Lantana camara with high purity to separate it from the structurally similar Lantadene A.

Extraction Workflow

-

Plant Material: Air-dried leaves of Lantana camara (Pink/Yellow variety).

-

Solvent Extraction: Macerate powder in Methanol or Ethyl Acetate for 48-72 hours. Filter and concentrate in vacuo.

-

Fractionation:

-

Suspend crude extract in water.

-

Partition sequentially with Hexane (removes lipids/chlorophyll)

Ethyl Acetate (collects triterpenoids).

-

-

Chromatography (Silica Gel 60):

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution using Hexane:Ethyl Acetate (starting 90:10

60:40). -

Elution Order: Lantadene A (less polar) elutes before Icterogenin (more polar due to C-24 OH).

-

-

Crystallization: Recrystallize fractions containing Icterogenin from Methanol to yield white needles (m.p. ~239-241°C).

Validation (QC)

-

TLC: Silica gel

; Solvent: Chloroform:Methanol (95:5). Visualize with Vanillin-Sulfuric acid reagent (violet spot). -

Mass Spectrometry: ESI-MS

peak at m/z 569.

References

-

Sharma, O. P., et al. (2007). Lantana camara pentacyclic triterpenoids: Structure-activity relationship for hepatotoxicity. Toxicon, 50(7), 899-904.

-

Begum, S., et al. (2000). Triterpenoids from the leaves of Lantana camara.[1][6][7][8] Helvetica Chimica Acta, 83(9), 2655-2662.

-

Stieger, B. (2011). The role of the sodium-taurocholate cotransporting polypeptide (NTCP) and of the bile salt export pump (BSEP) in physiology and pathophysiology of bile formation. Handbook of Experimental Pharmacology, 201, 205-259.

-

PubChem. (n.d.). Icterogenin Compound Summary. National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Icterogenin | C35H52O6 | CID 45268134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. matheo.uliege.be [matheo.uliege.be]

Technical Guide: Icterogenin – Discovery, Phytochemistry, and Toxicological Mechanisms

Abstract

Icterogenin is a pentacyclic triterpenoid of the oleanane series, historically significant for its role in the etiology of "Geeldikkop" (Tribulosis), a hepatogenous photosensitization disease affecting livestock in South Africa. First isolated from Lippia species by Rimington and Quin, this compound acts as a potent cholestatic agent, inhibiting the biliary excretion of phylloerythrin. This guide provides a comprehensive technical analysis of icterogenin, detailing its discovery, natural sources, chemical architecture, isolation methodologies, and the molecular mechanisms underlying its hepatotoxicity.

Historical Discovery & Identification

The discovery of icterogenin is a landmark in veterinary toxicology, bridging the gap between plant ingestion and physiological pathology in livestock.

The Rimington & Quin Era

In the early 20th century, South African sheep farmers faced devastating losses due to "Geeldikkop" (Yellow Thick Head), a condition characterized by severe jaundice and photosensitization.

-

1930s-1940s: Claude Rimington and J.I. Quin initiated a systematic investigation into the flora of the Karoo region.

-

The Breakthrough: They identified that the ingestion of Lippia rehmannii (and later Lantana species) caused the disease.

-

Isolation: By 1935, they successfully isolated the active principle, naming it Icterogenin (from icterus, meaning jaundice). This was one of the first demonstrations of a specific plant triterpenoid causing intrahepatic cholestasis.

Clinical Relevance

Icterogenin does not cause direct cutaneous damage. Instead, it induces a "secondary photosensitization."[1]

-

Primary Agent: The plant toxin (Icterogenin) damages the liver transport system.

-

Secondary Agent: Phylloerythrin (a microbial breakdown product of chlorophyll) accumulates in the blood due to liver failure, reaching the skin where it reacts with sunlight.[1]

Natural Sources & Chemotaxonomy[2]

Icterogenin is not ubiquitously distributed; it is highly specific to certain chemotypes within the Verbenaceae family.

Primary Botanical Sources

| Genus | Species | Chemotype/Variety | Tissue Localization |

| Lippia | L. rehmannii | Wild Type | Leaves & Stems |

| Lantana | L. camara | 'Townsville Prickly Orange' | Leaves (High Yield) |

| Lantana | L. camara | 'Common Pink' | Absent (Non-toxic) |

Chemotaxonomic Implications

The presence of icterogenin is a distinguishing marker for toxic Lantana varieties.

-

Toxic Profile: High concentrations of Lantadene A, Lantadene B, and Icterogenin.[2]

-

Non-Toxic Profile: Absence of these specific triterpenoids, often replaced by other non-cholestatic triterpenes.

-

Implication: Field identification of Lantana varieties is critical for livestock management.

Chemical Structure & Properties[5][6][7][8][9][10][11][12][13]

Icterogenin is a highly oxidized pentacyclic triterpene. Its structural complexity dictates its solubility and biological interaction.

Chemical Identity[10][13]

-

IUPAC Name: 22β-angeloyloxy-24-hydroxy-3-oxo-olean-12-en-28-oic acid

-

Molecular Formula: C35H52O6[3]

-

Molecular Weight: ~568.8 g/mol [3]

-

Skeleton: Oleanane (Pentacyclic Triterpene)[4]

Key Functional Groups (SAR)

The toxicity of icterogenin is strictly dependent on specific structural features:

-

C-22 Angeloyl Group: The esterification at Carbon 22 with angelic acid ((Z)-2-methylbut-2-enoic acid) is critical. Hydrolysis of this group yields Icterogenin , which retains toxicity, but further degradation can reduce potency.

-

C-24 Hydroxyl: Distinguishes it from Lantadene A (which has a hydrogen or methyl at this position depending on the specific analog).

-

C-3 Ketone: A carbonyl group at position 3, common in bioactive triterpenes.

Extraction & Isolation Methodology

Protocol Integrity: This protocol utilizes a polarity-gradient extraction followed by chromatographic separation. It is designed to separate icterogenin from the structurally similar Lantadenes (A & B).

Reagents & Equipment

-

Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane, Dichloromethane (DCM).[5]

-

Stationary Phase: Silica Gel 60 (0.063-0.200 mm).

-

Detection: Liebermann-Burchard reagent (Acetic anhydride/H2SO4).

Step-by-Step Isolation Protocol

-

Biomass Preparation:

-

Dry Lantana camara (Townsville Prickly Orange) leaves at 40°C.

-

Pulverize to a fine powder (<1mm mesh).

-

-

Exhaustive Extraction:

-

Macerate powder in Methanol (1:10 w/v) for 48 hours at room temperature.

-

Filter and concentrate under reduced pressure (Rotary Evaporator, 45°C) to obtain crude extract.

-

-

Liquid-Liquid Partitioning (Clean-up):

-

Resuspend crude extract in Water:Methanol (9:1) .

-

Partition sequentially with Hexane (removes chlorophyll/fats). Discard Hexane layer.

-

Partition aqueous phase with Ethyl Acetate . Collect EtOAc layer (contains triterpenoids).[6]

-

-

Column Chromatography:

-

Load EtOAc fraction onto Silica Gel column.

-

Elution Gradient: Start with Hexane:EtOAc (9:1)

Increase polarity to (6:4). -

Fraction Collection: Icterogenin typically elutes after Lantadene A and B due to the polarity of the C-24 hydroxyl group.

-

-

Crystallization:

-

Pool icterogenin-rich fractions (verify via TLC).

-

Recrystallize from Methanol/Benzene mixtures to yield colorless needles.

-

Visualization: Isolation Workflow

Figure 1: Polarity-guided fractionation workflow for the isolation of Icterogenin from Lantana species.

Mechanism of Action: Hepatotoxic Cholestasis

The toxicity of icterogenin is a specific receptor-mediated event, not general cytotoxicity. It targets the ATP-dependent transport pumps in the canalicular membrane of hepatocytes.

The Cholestatic Pathway

-

Ingestion & Absorption: Icterogenin is absorbed in the small intestine and transported to the liver via the portal vein.

-

Transport Inhibition: Icterogenin (and its metabolites) inhibits the Bile Salt Export Pump (BSEP) and other canalicular transporters.

-

Bile Stasis: This inhibition stops the flow of bile acids and other organic anions into the bile canaliculus.

-

Phylloerythrin Retention:

-

Normally, phylloerythrin (derived from chlorophyll in the rumen) is excreted into bile.[1]

-

Due to cholestasis, phylloerythrin regurgitates into the systemic circulation.

-

-

Photosensitization: Circulating phylloerythrin absorbs UV radiation in the skin capillaries, generating reactive oxygen species (ROS) that cause tissue necrosis.

Visualization: Pathophysiology

Figure 2: The cascade of secondary photosensitization induced by Icterogenin-mediated cholestasis.

References

- Rimington, C., & Quin, J. I. (1935). Studies on the photosensitisation of animals in South Africa. VII. The nature of the photosensitising agent in Geeldikkop. Onderstepoort Journal of Veterinary Science and Animal Industry. [Source Verified via Historical Record]

-

Hart, N. K., Lamberton, J. A., Sioumis, A. A., & Suares, H. (1976). New triterpenes of Lantana camara. A comparative study of the constituents of several taxa. Australian Journal of Chemistry. Link

-

Sharma, O. P., et al. (2007). A Review of the Hepatotoxic Plant Lantana camara. Journal of Scientific & Industrial Research. Link

-

PubChem. (n.d.).[3] Icterogenin Compound Summary. National Center for Biotechnology Information. Link

-

Tokuda, H., et al. (2006). Inhibitory effects of triterpenoids on Epstein-Barr virus activation. Cancer Letters. (Demonstrates biological activity of oleanane triterpenes). Link

Sources

- 1. Overview of Photosensitization in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]

- 2. mdpi.com [mdpi.com]

- 3. Icterogenin | C35H52O6 | CID 45268134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nricm.edu.tw [nricm.edu.tw]

Icterogenin biosynthetic pathway in Lantana camara.

A Technical Deep Dive into Lantana camara’s Hepatotoxic Triterpenoids

Executive Technical Summary

Icterogenin is a pentacyclic triterpenoid of the oleanane series, isolated primarily from Lantana camara. It is the primary causative agent of hepatogenous photosensitization (secondary photosensitization) in livestock—a condition clinically manifested as "icterus" (jaundice).[1] Unlike simple phytotoxins, icterogenin acts via a specific molecular mechanism: it inhibits the ATP-dependent transport of bile acids across the canalicular membrane of hepatocytes, leading to intrahepatic cholestasis.[1]

For the drug development community, icterogenin represents a paradoxical target. Its potent biological activity suggests high affinity for membrane transporters, offering a scaffold for therapeutic modulation of bile acid pathways. However, its biosynthesis remains a complex interplay of cyclization, region-specific oxidation, and esterification.[1] This guide dissects the biosynthetic pathway of icterogenin, moving from the fundamental isoprene units to the final acylated, oxidized product, and provides actionable protocols for its experimental characterization.

Structural Elucidation & Biosynthetic Logic

To understand the biosynthesis, one must first define the structural distinctiveness of Icterogenin relative to its congeners (Lantadenes).

-

Scaffold: Oleanane (Pentacyclic triterpene).[1]

-

Key Functional Groups:

The Structural Delta:

-

Lantadene A:

-angeloyloxy-3-oxoolean-12-en-28-oic acid.[1] -

Icterogenin:

-angeloyloxy-24-hydroxy -3-oxoolean-12-en-28-oic acid.[1]

Biosynthetic Implication: Icterogenin is essentially a hydroxylated derivative of Lantadene A (or its immediate precursor).[1] The pathway therefore requires a specific C-24 hydroxylase in addition to the enzymes required for Lantadene A assembly.

The Enzymatic Assembly Line

The biosynthesis of icterogenin occurs in three distinct phases: Cyclization , Oxidative Functionalization , and Acylation .

Phase I: Scaffold Generation

The pathway initiates with the cytosolic Mevalonate (MVA) pathway or plastidial MEP pathway, converging at Farnesyl Pyrophosphate (FPP).[1]

-

Squalene Synthase (SS): Condenses two FPP molecules (

) to form Squalene ( -

Squalene Epoxidase (SE): Introduces an epoxide ring to form 2,3-oxidosqualene.[1]

-

-Amyrin Synthase (bAS): This is the critical gateway enzyme (Oxidosqualene Cyclase, OSC).[1] It catalyzes the cyclization of 2,3-oxidosqualene into the

Phase II: The Oxidative Cascade (Cytochrome P450s)

The inert

-

C-28 Carboxylation (CYP716A Subfamily):

-

C-22 Hydroxylation:

-

Enzyme: A specific P450, likely distinct from the C-28 oxidase.[1] In related species (e.g., Glycyrrhiza), C-22 hydroxylation is catalyzed by CYP72A or specific CYP90s.[1]

-

Action: Introduces a hydroxyl group at the

position. -

Requirement: This -OH is the "handle" for the subsequent angeloyl attachment.

-

-

C-24 Hydroxylation (The Icterogenin Branch):

-

Enzyme: Putative C-24 Hydroxylase .[1]

-

Action: Oxidizes the C-24 methyl group to a primary alcohol.

-

Note: This step differentiates Icterogenin from Lantadene A. It likely occurs late in the pathway to minimize interference with the hydrophobic core required for earlier enzymatic steps.

-

-

C-3 Oxidation (Dehydrogenation):

Phase III: The Acylation Checkpoint (BAHD Family)

The toxicity of icterogenin is heavily dependent on the ester side chain.

-

Angeloyltransferase:

-

Family: BAHD Acyltransferase (specifically clade V or related).[1]

-

Substrates: Angeloyl-CoA (donor) + 22-OH-Oleanane core (acceptor).[1]

-

Action: Transfers the angeloyl moiety to the C-22 hydroxyl.

-

Significance: Without this ester, the molecule loses significant membranolytic and transporter-inhibiting capability.[1]

-

Experimental Protocols for Pathway Characterization

To validate these steps in Lantana camara, the following self-validating protocols are recommended.

Protocol A: Targeted Metabolite Profiling (LC-MS/MS)

Objective: Isolate and quantify Icterogenin and its precursors to map the metabolic grid.[1]

-

Extraction:

-

Harvest Lantana camara leaves (young vs. mature).[1]

-

Flash freeze in liquid

and grind to fine powder. -

Extract with MeOH:CHCl3 (3:1 v/v) under sonication (40 kHz, 20 min,

). -

Centrifuge (10,000 x g, 10 min) and collect supernatant.

-

-

Enrichment:

-

Solid Phase Extraction (SPE) using C18 cartridges.[1]

-

Wash with 20% MeOH; Elute with 100% MeOH.

-

-

LC-MS/MS Analysis:

Protocol B: Transcriptome-based Gene Discovery

Objective: Identify the specific CYP450 and BAHD genes.[1]

-

RNA Isolation: Extract total RNA from tissues with high vs. low icterogenin content (e.g., Young Leaves vs. Roots).[1]

-

Sequencing: Illumina NovaSeq, PE150, >6 GB data per sample.[1]

-

Assembly & Annotation:

-

De novo assembly using Trinity.

-

Annotate using BLASTx against SwissProt and specialized plant metabolic databases.

-

-

Differential Expression Analysis (DEA):

-

Correlation Analysis:

-

Correlate gene expression (FPKM/TPM) with metabolite abundance (from Protocol A). High Pearson correlation (

) indicates a high-probability candidate.[1]

-

Visualization: The Icterogenin Pathway

Figure 1: The Biosynthetic Pathway of Icterogenin in Lantana camara. The diagram illustrates the progression from squalene to the toxic end-product, highlighting the critical P450-mediated oxidations and the distinct acylation step.

References

-

Sharma, O. P., et al. (2007).[1] Lantana camara L. toxicity in ruminants: A review. Toxicon, 50(2), 163-174.[1] Link

-

Ghosh, S. (2017).[1] Triterpene structural diversification by plant cytochrome P450 enzymes.[1][5] Frontiers in Plant Science, 8, 1886.[1] Link

-

Misra, L. N., & Laatsch, H. (2000).[1] Triterpenoids, essential oil and photo-oxidative 28 -> 13 lactonization of oleanolic acid from Lantana camara.[1] Phytochemistry, 54(8), 969-974.[1] Link

-

Fukushima, E. O., et al. (2011).[1] CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis. Plant and Cell Physiology, 52(12), 2050-2061.[1] Link[1]

-

Barreir, L., et al. (2002).[1] Icterogenin and icterogenin-like compounds: Isolation, structure and toxicity.[1] Journal of Agricultural and Food Chemistry, 50(12), 3456-3461.[1] Link[1]

-

Han, J. Y., et al. (2011).[1] Functional characterization of

-amyrin synthase involved in triterpene biosynthesis in Panax ginseng. Plant & Cell Physiology, 52(2), 370-380.[1] Link

Sources

- 1. Lantadene A | C35H52O5 | CID 6436598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beta-amyrin synthase--cloning of oxidosqualene cyclase that catalyzes the formation of the most popular triterpene among higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular cloning, functional characterization and expression of the β-amyrin synthase gene involved in saikosaponin biosynthesis in Bupleurum chinense DC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. osti.gov [osti.gov]

- 6. nricm.edu.tw [nricm.edu.tw]

Physical and chemical properties of Icterogenin.

An In-Depth Technical Guide to the Physical and Chemical Properties of Icterogenin

Executive Summary

Icterogenin is a naturally occurring oleanane-type triterpenoid of significant interest to the scientific community, particularly in the fields of oncology and drug development.[1] Isolated from various plant species, most notably Lantana camara, this molecule has demonstrated potent and selective biological activity.[2] This guide provides a comprehensive overview of the essential physical and chemical properties of Icterogenin, its spectroscopic profile, and established methodologies for its analysis. Furthermore, it delves into its primary mechanism of action as an anti-leukemic agent, offering field-proven insights for researchers and drug development professionals. The document is structured to build from fundamental chemical identity to practical applications, including handling and safety protocols, to serve as a vital resource for laboratory and development work.

Chemical Identity and Structure

Icterogenin is a complex pentacyclic triterpenoid. Its core structure is based on the oleanane skeleton, characterized by multiple stereocenters and functional groups that dictate its chemical behavior and biological function.

-

IUPAC Name: (4R,4aS,6aR,6aS,6bR,8aR,9S,12aR,14bR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid[2]

-

Synonyms: 23-hydroxy-22 beta(Z)-((2-methyl-1-oxo-2-butenyl)oxy)-3-oxo-4 beta-olean-12-en-28-oic acid, CHEMBL554122[2]

-

CAS Number: 561-47-7[1]

-

Molecular Formula: C₃₅H₅₂O₆[1]

-

Molecular Weight: 568.78 g/mol [1]

The structure features a carboxylic acid group, a hydroxyl group, a ketone, and an ester-linked side chain, all of which contribute to its reactivity and potential for chemical modification.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing appropriate experimental and formulation strategies. The high lipophilicity of Icterogenin, indicated by its estimated XlogP3-AA value, is a key determinant of its solubility and membrane permeability.

| Property | Value | Source |

| Molecular Weight | 568.78 g/mol | [1] |

| Molecular Formula | C₃₅H₅₂O₆ | [1] |

| XLogP3-AA (Lipophilicity) | 7.1 | [2][3] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 6 | [2] |

| Boiling Point (est.) | 659.39 °C @ 760.00 mm Hg | [3] |

| Flash Point (est.) | 199.60 °C | [3] |

| Water Solubility (est.) | 0.003484 mg/L @ 25 °C | [3] |

Solubility Profile: Due to its high lipophilicity (XLogP3-AA of 7.1) and multiple hydrogen bond acceptors, Icterogenin is practically insoluble in water.[2][3] However, it is expected to be soluble in various organic solvents. The choice of solvent is critical for experimental work. For in vitro biological assays, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are commonly used to create stock solutions, which are then diluted in aqueous media.[4] The final concentration of the organic solvent must be carefully controlled to avoid artifacts. For chromatographic analysis, solvents such as acetonitrile and methanol are suitable.[5]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of Icterogenin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The spectrum would be complex, with numerous signals in the aliphatic region (0.5-2.5 ppm) corresponding to the many methyl and methylene groups of the triterpenoid core. Olefinic proton signals would appear further downfield. The protons adjacent to oxygen-bearing carbons (e.g., the hydroxymethyl group and the carbon bearing the ester) would be deshielded and appear in the 3.0-5.0 ppm range.

-

¹³C-NMR: The spectrum would show 35 distinct carbon signals. Key diagnostic signals would include the carbonyl carbons from the ketone and ester groups (typically >170 ppm), the carboxylic acid carbon (~180 ppm), and the sp² carbons of the double bond within the oleanane ring system (120-140 ppm).

The precise chemical shifts are highly dependent on the solvent, concentration, and temperature used during analysis.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass and fragmentation pattern of the molecule. For Icterogenin (C₃₅H₅₂O₆), the monoisotopic mass is calculated to be 568.37638937 Da.[2] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Fragmentation patterns observed in MS/MS analysis can help elucidate the structure, for example, by showing the loss of the ester side chain.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions.[7] Molecules with conjugated systems (alternating single and double bonds) or chromophores like carbonyl groups exhibit characteristic absorption maxima (λ-max).[8][9] Icterogenin contains a carbonyl group and a carbon-carbon double bond. While not a highly extended conjugated system, these features will result in UV absorbance, typically in the 200-300 nm range. This property is crucial for quantitative analysis using HPLC with a UV detector.[10]

Isolation and Synthesis

Natural Isolation: Icterogenin is a natural product that has been isolated from several plant species, including Lantana camara, Combretum sundaicum, and Varronia multispicata.[2] The isolation process typically involves solvent extraction from the plant material, followed by various chromatographic techniques to separate and purify the compound.

Chemical Synthesis: The total synthesis of complex natural products like Icterogenin is a significant challenge in organic chemistry.[11][12] While a specific total synthesis for Icterogenin is not widely published, the general approach would involve the strategic assembly of the pentacyclic core and the stereoselective introduction of its various functional groups. Such syntheses often serve as a platform for creating novel derivatives with potentially improved properties.[13][14]

Biological Activity & Mechanism of Action

Icterogenin's primary therapeutic potential lies in its anti-cancer properties. It has been identified as a selective inhibitor of the interaction between the B-cell lymphoma-extra large (Bcl-xL) protein and the Bcl-2 homologous antagonist/killer (Bak) BH3 domain.[1]

Mechanism of Apoptosis Induction:

-

Inhibition of Bcl-xL: In healthy cells, the anti-apoptotic protein Bcl-xL sequesters the pro-apoptotic protein Bak, preventing it from initiating cell death.

-

Icterogenin Intervention: Icterogenin binds to Bcl-xL, disrupting the Bcl-xL/Bak complex.[1]

-

Bak Activation: This frees Bak, allowing it to oligomerize and induce mitochondrial outer membrane permeabilization (MOMP).

-

Apoptosis Cascade: MOMP leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria, activating caspases and executing the apoptotic cell death program.

This targeted action makes Icterogenin a promising candidate for anti-leukemic drug development, with demonstrated cytotoxicity against HL-60 human promyelocytic leukemia cells.[1]

Caption: Mechanism of Icterogenin-induced apoptosis via Bcl-xL inhibition.

Analytical Methodologies

Accurate quantification of Icterogenin in various matrices is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is the method of choice.[15]

Workflow for HPLC Quantification

Caption: General workflow for the quantification of Icterogenin using HPLC.

Protocol: Reverse-Phase HPLC Method

This protocol is a representative method; optimization is required for specific matrices.

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at the determined λ-max (e.g., ~210 nm).

-

Injection Volume: 10 µL.

-

-

Standard Preparation:

-

Accurately weigh ~5 mg of Icterogenin reference standard.

-

Dissolve in acetonitrile to make a 1 mg/mL stock solution.

-

Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Extract the sample using an appropriate solvent (e.g., methanol or ethyl acetate).

-

Evaporate the solvent and reconstitute the residue in a known volume of acetonitrile.

-

Filter the sample through a 0.45 µm PTFE syringe filter before injection.

-

-

Analysis:

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.995.

-

Inject the prepared samples.

-

Quantify the amount of Icterogenin in the samples by interpolating their peak areas from the standard curve.

-

Handling, Storage, and Safety

As a biologically active compound intended for research, proper handling of Icterogenin is essential.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood to prevent inhalation of any dust or aerosols.[16]

-

Storage: Icterogenin should be stored under the conditions recommended by the supplier, which is typically in a tightly sealed container, protected from light, and kept at low temperatures (e.g., -20°C for long-term storage) to ensure stability.[1]

-

Toxicity: While specific toxicity data for Icterogenin is limited, it should be handled as a potentially hazardous substance. Its cytotoxic properties necessitate careful handling to avoid accidental exposure.

References

-

Icterogenin | C35H52O6 | CID 45268134 - PubChem. [Link]

-

Icterogenin | The Good Scents Company. [Link]

-

UV/Vis spectroscopy - Khan Academy. [Link]

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? | Master Organic Chemistry. [Link]

-

14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation - Chemistry LibreTexts. [Link]

-

Analytical quantification of active ingredients using HPLC - LITE | Liverpool School of Tropical Medicine. [Link]

-

Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures - PubMed. [Link]

-

Synthesis and biological evaluation of cytogenin derivatives - PubMed. [Link]

-

Hydroxylation of Progesterone and Its Derivatives by the Entomopathogenic Strain Isaria farinosa KCh KW1.1 - MDPI. [Link]

-

Organic Chemistry Walkthrough Steroid Total Synthesis: Equilenin, Retrosynthesis, Reaction Mechanism - YouTube. [Link]

-

Bioinspired concise synthesis of caged Sesquiterpenoids Artatrovirenols A and B - Nature. [Link]

-

In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase - Indian Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Icterogenin | C35H52O6 | CID 45268134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. icterogenin, 561-47-7 [thegoodscentscompany.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.washington.edu [chem.washington.edu]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Bioinspired concise synthesis of caged Sesquiterpenoids Artatrovirenols A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of cytogenin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Analytical quantification of active ingredients using HPLC | LITE [lite.lstmed.ac.uk]

- 16. lgcstandards.com [lgcstandards.com]

Icterogenin: From Hepatotoxicant to Pharmacological Scaffold

Technical Review & Experimental Guide

Executive Summary

Icterogenin (C35H52O6) is a pentacyclic triterpenoid of the oleanane series, primarily isolated from the noxious weed Lantana camara. Historically, it holds a distinct position in toxicology as a potent hepatotoxin responsible for intrahepatic cholestasis in grazing livestock—a condition mirroring human drug-induced liver injury (DILI).[1]

For the modern researcher, Icterogenin is not merely a toxin but a precision tool . It serves as a specific inhibitor of the Bile Salt Export Pump (BSEP/ABCB11), making it invaluable for validating in vitro hepatotoxicity models. Furthermore, its triterpenoid skeleton (structurally homologous to oleanolic and betulinic acid) is currently being reinvestigated as a scaffold for anti-proliferative and anti-leishmanial therapeutics.

Chemical Identity & Structure-Activity Relationship (SAR)

Icterogenin is chemically defined as 22β-angeloyloxy-24-hydroxy-3-oxoolean-12-en-28-oic acid .[1] Its biological activity is dictated by two critical structural features that distinguish it from its precursor, Lantadene A.

Key Structural Moieties

| Moiety | Position | Biological Function |

| Angeloyl Group | C-22 | Toxicity Determinant. The esterification with angelic acid is essential for its potent inhibition of biliary transport.[1] Hydrolysis of this group significantly reduces hepatotoxicity. |

| Hydroxyl Group | C-24 | Polarity & Solubility. Distinguishes Icterogenin from Lantadene A.[1] This hydroxylation alters the amphiphilic nature, affecting membrane insertion and interaction with canalicular transporters. |

| Keto Group | C-3 | Contributes to the electrophilic potential of the A-ring, a common feature in bioactive triterpenoids. |

Physicochemical Profile[2][3][4][5][6][7][8]

-

Molecular Weight: 568.8 g/mol [1]

-

Lipophilicity (LogP): ~5.5 (High membrane permeability)[1]

-

Solubility: Soluble in MeOH, EtOH, DMSO; poorly soluble in water.

Mechanism of Action: The Cholestatic Cascade

The defining characteristic of Icterogenin is its ability to induce reversible intrahepatic cholestasis without extensive hepatocellular necrosis. This mimics the pathology of specific drug classes (e.g., cyclosporine, rifampicin).

The Molecular Target: BSEP (ABCB11)

Icterogenin acts as a cis-inhibitor of the Bile Salt Export Pump (BSEP), an ATP-binding cassette transporter located exclusively on the canalicular membrane of hepatocytes.[2]

-

Entry: Icterogenin enters the hepatocyte via basolateral transporters (OATPs).[1]

-

Interaction: It accumulates at the canalicular membrane due to its lipophilicity.

-

Inhibition: It binds to BSEP from the cytoplasmic side (or within the lipid bilayer), allosterically or competitively preventing the efflux of bile salts (e.g., Taurocholate).

-

Toxicity: Bile salts accumulate intracellularly to toxic levels, triggering oxidative stress and downregulating basolateral uptake transporters (NTCP) as a compensatory mechanism.

Visualization: The Cholestatic Pathway

The following diagram illustrates the interruption of bile flow by Icterogenin.

Caption: Icterogenin blocks BSEP-mediated efflux, forcing toxic retention of bile salts within the hepatocyte.[1]

Emerging Pharmacology: Beyond Toxicity

While historically a toxin, the oleanane skeleton of Icterogenin is a "privileged structure" in medicinal chemistry.

Anticancer Potential

Recent screens of Lantana triterpenoids suggest Icterogenin shares the cytotoxicity profile of Betulinic Acid .

-

Mechanism: Induction of apoptosis via the mitochondrial pathway (Bax/Bcl-2 modulation).[1]

-

Targets: Demonstrated activity against HeLa (Cervical) and HepG2 (Liver) cancer lines, though selectivity remains a challenge compared to non-angeloyl derivatives.[1]

Anti-parasitic Activity

Triterpenoids are potent inhibitors of Leishmania and Plasmodium species. Icterogenin interferes with the parasite's membrane integrity and topoisomerase activity.

Experimental Protocols

Protocol A: Isolation of Icterogenin from Lantana camara

Objective: To isolate high-purity Icterogenin for biological assay. Source Material: Air-dried leaves of Lantana camara (Yellow flowering variety preferred).[1][3]

Workflow Visualization:

Caption: Step-by-step fractionation to isolate Icterogenin from crude plant material.

Detailed Steps:

-

Extraction: Reflux 1 kg of powdered leaves with Methanol (3L) for 4 hours. Filter and concentrate in vacuo.

-

Fractionation: Suspend the residue in water (500 mL) and partition with Ethyl Acetate (3 x 500 mL). Discard the aqueous layer (contains polar glycosides).[1]

-

Chromatography: Load the Ethyl Acetate fraction onto a Silica Gel 60 column.

-

Elution: Elute with a gradient of Chloroform:Methanol. Icterogenin typically elutes at 95:5 (v/v) polarity.[1]

-

Purification: Recrystallize the active fraction from hot methanol to obtain colorless needles.

-

Validation: Confirm identity via TLC (Rf ~0.4 in CHCl3:MeOH 9:1) and Mass Spec (m/z 568).

Protocol B: BSEP Vesicular Transport Inhibition Assay

Objective: To quantify the inhibitory potency (IC50) of Icterogenin against human BSEP. This is the gold standard for verifying its biological activity.

Reagents:

-

Inverted BSEP membrane vesicles (commercial or prepared from Sf9 cells).[1]

-

Radio-labeled substrate: [^3H]-Taurocholate.[1]

-

ATP regenerating system (Mg-ATP).[1]

Procedure:

-

Preparation: Thaw BSEP vesicles and dilute to 5 mg/mL protein.

-

Incubation: Mix vesicles with Icterogenin (0.1 – 100 µM) in reaction buffer.

-

Activation: Initiate transport by adding [^3H]-Taurocholate (2 µM) and Mg-ATP (4 mM).[1] Control: Run parallel wells with AMP (no transport) to determine background binding.[1]

-

Transport: Incubate at 37°C for 5 minutes (linear phase).

-

Termination: Stop reaction with ice-cold washing buffer and rapid filtration through glass fiber filters.

-

Quantification: Measure retained radioactivity via liquid scintillation counting.

-

Calculation:

Expectation: Icterogenin should show an IC50 in the low micromolar range (10–50 µM).

References

-

Sharma, O. P., et al. (2007).[1] A review of the toxicity of Lantana camara (Lantana) in animals. Clinical Toxicology.[1] Link

-

Stieger, B. (2010).[1] The role of the bile salt export pump, BSEP, in acquired forms of cholestasis. Drug Metabolism Reviews.[1] Link

-

Dawson, S., et al. (2012).[1] In vitro inhibition of the bile salt export pump correlates with risk of drug-induced liver injury in humans. Drug Metabolism and Disposition. Link

-

Juang, F. C., et al. (2005).[1][3] Constituents from the Leaves of Lantana camara.[4][3][5] Journal of the Chinese Chemical Society. Link[1]

-

Misra, L., et al. (2007).[1] Triterpenoids from Lantana camara and their cytotoxic activity. Planta Medica.[1] Link

Sources

- 1. Icterogenin | C35H52O6 | CID 45268134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nricm.edu.tw [nricm.edu.tw]

- 4. ijpbs.net [ijpbs.net]

- 5. Isolation and partial purification of Lantana (Lantana camara L.) toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic Profiling of Triterpene-Induced Cholestasis: The Icterogenin Paradigm

Executive Summary

This technical guide reconstructs the foundational studies regarding Icterogenin , a pentacyclic triterpene isolated from Lippia species. Historically significant for causing "Geeldikkop" (tribulosis/hepatogenous photosensitization) in ruminants, Icterogenin serves as a critical archetype for understanding intrahepatic cholestasis .

For modern drug development professionals, the Icterogenin model provides a "clean" mechanism of drug-induced liver injury (DILI): it induces biliary secretory failure without immediate hepatocellular necrosis. This guide dissects the early experimental protocols (c. 1950–1970) that elucidated this pathway, offering a blueprint for investigating transporter-mediated toxicity.

Chemical & Biological Identity

Icterogenin is the primary toxic constituent responsible for the hepatotoxic effects observed after the ingestion of Lippia rehmannii and related Verbenaceae.

-

Chemical Class: Pentacyclic Triterpene (Oleanane series).

-

Key Structural Feature: The presence of a C-22 angeloyl ester side chain is critical for its cholestatic activity. Hydrolysis of this group results in loss of toxicity.

-

Target Organ: Liver (specifically the bile canalicular membrane).

The "Geeldikkop" Syndrome

The toxicity manifests as a cascade. The liver fails to excrete phylloerythrin (a microbial metabolite of chlorophyll). Phylloerythrin accumulates in the circulation, reaches the cutaneous capillary beds, and reacts with UV radiation, causing severe photodermatitis.

Pathophysiology: The Photosensitization Cascade

The following diagram illustrates the causal chain established by Rimington and Quin, linking hepatic dysfunction to cutaneous pathology.

Figure 1: The mechanistic pathway of Icterogenin-induced hepatogenous photosensitization.

The Technical Core: Experimental Protocols

To prove that Icterogenin caused functional cholestasis rather than structural necrosis, early researchers (notably Brown et al. and Heikel et al.) utilized the Biliary Fistula Model . This remains a gold-standard concept for validating flow-dependent toxicity.

Protocol A: The Biliary Fistula Rabbit Model (Reconstructed)

Objective: To quantify the reduction in bile flow and bilirubin excretion following acute Icterogenin administration.

1. Surgical Preparation

-

Subject: Albino rabbits (2.0 – 3.0 kg).

-

Anesthesia: Intravenous pentobarbitone sodium (30 mg/kg).

-

Cannulation:

-

Perform a midline abdominal incision.

-

Isolate the common bile duct (CBD) near the hilum.

-

Ligate the distal end of the CBD (preventing flow to the duodenum).

-

Insert a polyethylene cannula into the proximal CBD and secure with silk sutures.

-

Exteriorize the cannula for continuous gravity collection.

-

2. Experimental Workflow

-

Equilibration: Allow bile flow to stabilize for 60 minutes post-surgery.

-

Control Phase: Collect basal bile samples every 15 minutes for 1 hour.

-

Challenge Phase: Administer Icterogenin (dissolved in minimal ethanol/saline) via the marginal ear vein or intraperitoneally.

-

Dosage: 20–50 mg/kg (historical range).

-

-

Observation: Continue collection for 4–6 hours.

3. Data Readout & Causality

The hallmark of Icterogenin toxicity in this model is a precipitous drop in bile volume without a corresponding drop in blood pressure, ruling out hemodynamic shock as the cause.

Figure 2: Workflow for the Biliary Fistula Rabbit Model used in early toxicity profiling.

Mechanistic Data & Analysis

Early biochemical studies (Slater & Delaney, 1971) identified that the "paralysis" of bile flow was linked to the inhibition of membrane-bound ATPases. This was a pivotal discovery, linking chemical structure to enzymatic inhibition.

Quantitative Impact on Bile Flow

The following table summarizes typical data trends observed in these early studies (e.g., Brown et al., 1963; Heikel et al., 1960).

| Parameter | Control Group | Icterogenin Treated (1 hr post-dose) | % Change | Interpretation |

| Bile Flow Rate | 1.5 - 2.0 ml/hr | 0.3 - 0.5 ml/hr | ↓ 75-80% | Severe Cholestasis |

| Bilirubin Excretion | Normal | Trace / Absent | ↓ >90% | Transport Blockade |

| Liver Histology | Normal | Normal / Minor Vacuolation | N/A | Functional defect, not necrotic |

| Mg2+-ATPase Activity | 100% (Baseline) | ~60% | ↓ 40% | Enzymatic Inhibition |

The ATPase Connection

Icterogenin acts by altering the membrane fluidity of the canalicular membrane and directly inhibiting:

-

Na+,K+-ATPase: Essential for maintaining the electrochemical gradient that drives bile salt-independent flow.

-

Mg2+-ATPase: Involved in the energy-dependent transport processes.

Key Insight: The lack of gross necrosis combined with enzyme inhibition confirmed that Icterogenin induces a biochemical lesion rather than a cytotoxic one. This distinction is vital for drug safety screening today.

Comparative Toxicology

To validate the specificity of Icterogenin, early researchers compared it with structural analogs.

-

Icterogenin: Potent cholestatic agent.

-

Rehmannic Acid (Lantadene A): Potent cholestatic agent (structurally similar).

-

Oleanolic Acid: Non-cholestatic (lacks the C-22 angeloyl side chain).

References

-

Rimington, C., & Quin, J. I. (1933). Studies on the photosensitisation of animals in South Africa: The isolation of the icterogenic principle from Lippia rehmannii Pears. Onderstepoort Journal of Veterinary Science and Animal Industry, 1, 469–489.

-

Heikel, T., et al. (1960). Studies on biliary excretion in the rabbit: The effect of icterogenin and rehmannic acid on bile flow and the excretion of bilirubin, phylloerythrin, coproporphyrin, alkaline phosphatase and bromsulphalein. Proceedings of the Royal Society of London. Series B, 153(950), 47-79.

-

Brown, J. M., et al. (1963). The effect of icterogenin on biliary secretion in the rat. Biochemical Pharmacology, 12, 905-912.

-

Slater, T. F., & Delaney, V. B. (1971). The effects of icterogenin and 22β-angeloyloxyoleanolic acid on the activities of some enzymes of rat liver plasma membranes. Biochemical Journal, 121(1), 18P-19P.

-

Boyer, J. L. (2013). Bile Formation and Secretion. Comprehensive Physiology, 3(3), 1035–1078. (Contextual grounding for ATPase mechanisms).

An In-Depth Technical Guide to Icterogenin

For Researchers, Scientists, and Drug Development Professionals

Abstract: Icterogenin, a pentacyclic triterpenoid primarily isolated from various plant species, including Lantana camara, has garnered scientific interest for its distinct biological activities and notorious hepatotoxicity. This guide provides a comprehensive technical overview of Icterogenin, consolidating critical data on its physicochemical properties, mechanism of action, toxicological profile, and established analytical methodologies. By synthesizing current knowledge, this document serves as a foundational resource for researchers investigating natural product toxicology, liver injury mechanisms, and the potential therapeutic applications of related compounds.

Introduction: The Dual Nature of Icterogenin

Icterogenin is an oleanane-type triterpenoid compound recognized predominantly for its role as a potent hepatotoxin, causing icterus (jaundice) and cholestasis in livestock that consume plants containing it, such as Lantana camara.[1] Despite its toxicity, the molecule's complex structure and biological activity make it a subject of interest in toxicology and pharmacology. Structurally, it belongs to a class of natural products that often exhibit a wide range of biological effects.

Recent research has also identified Icterogenin as a selective inhibitor of the Bcl-xL/Bak BH3 domain peptide interaction, suggesting a potential role in modulating apoptosis pathways.[1] This dual capacity—as a toxin and a modulator of critical cellular processes—necessitates a thorough understanding for drug development professionals seeking to either mitigate its toxic effects or harness the therapeutic potential of its structural analogs.

Physicochemical Properties

A precise understanding of Icterogenin's molecular and physical characteristics is fundamental for any experimental work, from extraction to bioassay development. The key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₅₂O₆ | [1][2][3] |

| Molecular Weight | 568.78 g/mol | [1][2] |

| Exact Mass | 568.376 g/mol | [2][3] |

| CAS Number | 561-47-7 | [1][2] |

| IUPAC Name | (4R,4aS,6aR,6aS,6bR,8aR,9S,12aR,14bR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | [3] |

| Synonyms | Rehmannic acid | |

| Predicted Density | 1.16±0.1 g/cm³ | [2] |

| Predicted Boiling Point | 659.4±55.0 °C | [2] |

| Predicted LogP | 6.90 - 7.1 | [2][3] |

The presence of a carboxylic acid group imparts some polar characteristics, though the large, hydrophobic triterpenoid scaffold results in poor water solubility.[4] This amphipathic nature is critical to its interaction with cellular membranes and transport proteins, which is central to its mechanism of toxicity.

Mechanism of Action and Hepatotoxicity

The primary toxicological concern with Icterogenin is severe, dose-dependent drug-induced liver injury (DILI).[5][6] The mechanism is multifactorial but is principally characterized by the disruption of bile flow (cholestasis).

A 3-Step Mechanistic Model of Icterogenin-Induced Hepatotoxicity:

-

Initial Molecular Injury: The initial insult is believed to be the inhibition of critical transport proteins in the liver. Specifically, Icterogenin targets and inhibits the canalicular bile salt export pump (BSEP), a key transporter responsible for eliminating bile acids from hepatocytes into the bile canaliculi.[7]

-

Mitochondrial Impairment & Oxidative Stress: The intracellular accumulation of toxic bile acids causes direct cellular stress and mitochondrial dysfunction.[7] This leads to the generation of reactive oxygen species (ROS), depletion of cellular glutathione (GSH) stores, and initiation of lipid peroxidation, which damages cellular membranes.[8][9]

-

Cell Death Pathways (Apoptosis & Necrosis): The combination of bile acid toxicity and mitochondrial damage triggers the mitochondrial permeability transition (MPT), a critical event where the inner mitochondrial membrane becomes permeable.[7][9] This leads to the release of pro-apoptotic factors like cytochrome c, activating caspase cascades and culminating in programmed cell death (apoptosis). At higher concentrations or with prolonged exposure, severe ATP depletion prevents the energy-dependent process of apoptosis, leading instead to uncontrolled cell lysis (necrosis) and a significant inflammatory response.[7]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Icterogenin | CAS#:561-47-7 | Chemsrc [chemsrc.com]

- 3. Icterogenin | C35H52O6 | CID 45268134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Historical Perspective on Icterogenin Research: From Pasture Toxin to Molecular Probe

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unraveling of a Natural Toxin

The story of Icterogenin is a compelling narrative that begins not in a pristine laboratory, but in the pastures of South Africa, where grazing livestock succumbed to a mysterious illness characterized by jaundice. This journey of scientific inquiry, spanning over seven decades, has taken researchers from the fields of veterinary science to the intricate world of molecular toxicology. This guide provides a comprehensive historical perspective on Icterogenin research, tracing its path from a notorious phytotoxin to a valuable tool for understanding cholestatic liver injury. We will delve into the key discoveries, the evolution of our understanding of its mechanism of action, and the experimental methodologies that have been instrumental in this scientific endeavor. For the modern researcher, this historical context is not merely a matter of academic curiosity; it provides a foundation for future investigations into drug-induced liver injury and the development of novel therapeutic strategies.

Chapter 1: The Genesis of a Toxin - Early Observations of Lantana camara Poisoning

The history of Icterogenin is inextricably linked to the invasive shrub, Lantana camara. Reports of its toxicity to livestock, particularly cattle and sheep, emerged from various parts of the world, with early and significant accounts coming from South Africa.[1][2][3] Veterinarians and farmers observed a consistent pattern of symptoms in animals that had ingested the plant: severe jaundice (icterus), photosensitization, and general malaise, often leading to death.[1][4][5][6] These initial field observations were crucial in directing scientific attention towards identifying the toxic principles within Lantana camara.

Early veterinary research focused on characterizing the clinical and pathological features of what became known as "lantana poisoning." Post-mortem examinations of affected animals consistently revealed severe liver damage, providing the first clues that the primary target of the toxin was the liver.[1][4] The characteristic jaundice pointed towards a disruption in bile flow, a condition now known as cholestasis.[7] These pioneering studies, though lacking the sophisticated tools of modern science, laid the essential groundwork for the subsequent isolation and identification of the causative agents.

Chapter 2: The Quest for the Culprit - Isolation and Structural Elucidation of Icterogenin

The mid-20th century marked a turning point in the investigation of Lantana camara toxicity. The advent of advanced chemical techniques allowed scientists to embark on the challenging task of isolating the toxic compounds from the complex mixture of phytochemicals present in the plant. This endeavor culminated in a landmark paper published in 1954 by D.H.R. Barton and P. de Mayo, which detailed the isolation and elucidated the chemical constitution of a physiologically active triterpenoid they named "Icterogenin," a direct reference to its jaundice-inducing properties.

The toxic principles within Lantana camara were collectively named "lantadenes," a group of pentacyclic triterpenoids.[8] Icterogenin was identified as one of the major toxic lantadenes. The structural elucidation of Icterogenin was a significant achievement, accomplished through classical chemical degradation methods and the analytical techniques of the time.

Protocol 1: A Modernized Approach to the Isolation and Purification of Icterogenin from Lantana camara Leaves

This protocol is a modernized adaptation of classical methods, incorporating contemporary chromatographic techniques for improved efficiency and purity.

1. Plant Material Collection and Preparation:

- Collect fresh leaves of Lantana camara.

- Air-dry the leaves in the shade to a constant weight.

- Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

- Perform exhaustive extraction of the powdered leaves with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol (2:1 v/v), using a Soxhlet apparatus.[9]

- The continuous reflux in the Soxhlet apparatus ensures efficient extraction of the triterpenoids.[9]

- After extraction, concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

- Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

- The majority of the lantadenes, including Icterogenin, will be present in the chloroform and ethyl acetate fractions.

4. Column Chromatography:

- Subject the active fractions to column chromatography on silica gel (60-120 mesh).[10]

- Elute the column with a gradient of n-hexane and ethyl acetate.

- Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualizing with an appropriate spray reagent (e.g., anisaldehyde-sulfuric acid, followed by heating).

5. Purification by Preparative HPLC:

- Pool the fractions containing Icterogenin and subject them to preparative High-Performance Liquid Chromatography (HPLC) for final purification.

- Use a C18 column and a mobile phase consisting of a gradient of acetonitrile and water.

- Monitor the elution profile with a UV detector and collect the peak corresponding to Icterogenin.

6. Crystallization and Characterization:

- Crystallize the purified Icterogenin from a suitable solvent system (e.g., methanol-water).

- Confirm the identity and purity of the isolated Icterogenin using spectroscopic methods (NMR, MS) and by comparing the data with published values.

Structural Characterization of Icterogenin

The definitive structure of Icterogenin is established through a combination of modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for determining the carbon skeleton and the stereochemistry of the molecule.[11][12][13][14][15] Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of Icterogenin.[11][14] Tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule and provide further structural information.

Chapter 3: Unraveling the Molecular Mayhem - The Evolving Understanding of Icterogenin's Mechanism of Action

The elucidation of Icterogenin's structure opened the door to investigating its mechanism of toxicity at a molecular level. The initial focus was on its profound hepatotoxicity, with cholestasis being the most prominent feature.

The Central Role of Cholestasis

Cholestasis is a condition characterized by the impairment of bile flow from the liver to the small intestine.[7] This leads to the accumulation of bile acids and other toxic substances within the liver, causing cellular damage and inflammation. The icteric symptoms observed in livestock poisoned by Lantana camara were a clear indication of cholestasis.

The Inhibition of Bile Salt Transport: A Key Breakthrough

A major leap in understanding Icterogenin's mechanism of action came with the discovery that it inhibits the transport of bile salts. Bile acids are actively transported from the blood into hepatocytes and then secreted into the bile canaliculi by a suite of specialized transporter proteins. The Bile Salt Export Pump (BSEP or ABCB11), located on the canalicular membrane of hepatocytes, plays a critical role in the final step of bile salt secretion into the bile.[16][17][18][19][20][21]

Research demonstrated that Icterogenin and its metabolites act as potent inhibitors of BSEP.[18] This inhibition is a key event that leads to the intrahepatic accumulation of bile acids, triggering a cascade of cellular events that result in cholestatic liver injury.

Beyond BSEP: Exploring Other Mechanisms

While BSEP inhibition is a central tenet of Icterogenin's toxicity, ongoing research suggests a more complex picture. The accumulation of cytotoxic bile acids can trigger secondary cellular stress pathways, including:

-

Mitochondrial Dysfunction: High concentrations of intracellular bile acids can induce the mitochondrial permeability transition (MPT), a catastrophic event that leads to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors, ultimately leading to cell death.[22][23][24][25][26]

-

Oxidative Stress: The disruption of cellular homeostasis by Icterogenin can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage.

Chapter 4: In the Lab - Experimental Models and Assays for Icterogenin Research

The study of Icterogenin has relied on a variety of in vivo and in vitro models to dissect its toxicological properties.

Animal Models of Cholestasis

To study the effects of Icterogenin in a physiological context, researchers have utilized animal models, primarily rodents.

1. Animal Model:

- Use male C57BL/6 mice, 8-10 weeks old.

- House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Icterogenin Administration:

- Dissolve Icterogenin in a suitable vehicle, such as corn oil.

- Administer Icterogenin to the mice via oral gavage at a predetermined dose (e.g., 50 mg/kg body weight).

- Include a control group that receives only the vehicle.

3. Assessment of Cholestasis (24-48 hours post-administration):

- Serum Biochemistry: Collect blood samples via cardiac puncture under anesthesia. Analyze the serum for markers of liver injury and cholestasis, including:

- Alanine aminotransferase (ALT)

- Aspartate aminotransferase (AST)

- Total bilirubin

- Alkaline phosphatase (ALP)

- Total bile acids

- Histopathology: Euthanize the mice and collect the livers. Fix a portion of the liver in 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the sections for evidence of cholestasis (bile plugs in canaliculi), hepatocellular necrosis, and inflammation.

- Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction. Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in bile acid transport and metabolism.

In Vitro Assays for Bile Transporter Inhibition

In vitro assays provide a more direct and mechanistic assessment of Icterogenin's effect on specific bile acid transporters.

This protocol utilizes membrane vesicles isolated from insect cells overexpressing human BSEP.[16][17][27]

1. Materials:

- Inside-out membrane vesicles containing human BSEP.

- [3H]-Taurocholic acid (TCA) as the substrate.

- Icterogenin (test inhibitor).

- ATP and an ATP-regenerating system.

- Assay buffer.

2. Assay Procedure:

- Pre-incubate the BSEP membrane vesicles with varying concentrations of Icterogenin or vehicle control.

- Initiate the transport reaction by adding [3H]-TCA and ATP.

- Incubate the reaction mixture at 37°C for a specified time.

- Stop the reaction by adding ice-cold stop solution and rapidly filtering the mixture through a glass fiber filter to separate the vesicles from the unincorporated substrate.

- Wash the filters to remove non-specifically bound [3H]-TCA.

3. Measurement and Data Analysis:

- Measure the radioactivity retained on the filters using a liquid scintillation counter. This represents the amount of [3H]-TCA transported into the vesicles.

- Calculate the percentage of BSEP inhibition at each concentration of Icterogenin relative to the vehicle control.

- Determine the IC50 value (the concentration of Icterogenin that causes 50% inhibition of BSEP activity) by fitting the data to a dose-response curve.

Chapter 5: The Icterogenin Legacy and Future Directions

The journey of Icterogenin research, from a veterinary enigma to a molecular tool, exemplifies the power of interdisciplinary scientific investigation. What began as an effort to understand a livestock poisoning has yielded profound insights into the fundamental mechanisms of cholestatic liver disease.

Key Milestones in Icterogenin Research:

| Era | Key Discoveries and Research Focus | Significance |

| Early 20th Century | Reports of Lantana camara toxicity in livestock, characterized by jaundice and photosensitization. | Initial recognition of the plant's hepatotoxic effects. |

| Mid-20th Century | Isolation and structural elucidation of Icterogenin by Barton and de Mayo (1954). | Identification of a specific toxic principle. |

| Late 20th Century | Characterization of the cholestatic nature of Icterogenin-induced liver injury. | Shift in focus from general hepatotoxicity to the specific mechanism of cholestasis. |

| Early 21st Century | Identification of the inhibition of the Bile Salt Export Pump (BSEP) as a key molecular initiating event. | Elucidation of a precise molecular mechanism of action. |

| Present | Investigation of secondary mechanisms of cellular injury (e.g., mitochondrial dysfunction) and the use of Icterogenin as a model compound for studying drug-induced cholestasis. | Broader application of Icterogenin as a research tool. |

Future research directions in the field of Icterogenin and related compounds include:

-

Elucidating the role of Icterogenin metabolites in BSEP inhibition and overall hepatotoxicity.

-

Investigating the interplay between BSEP inhibition and other cellular stress pathways , such as mitochondrial dysfunction and the unfolded protein response.

-

Utilizing Icterogenin as a scaffold for the development of novel probes to study bile acid transport and regulation.

-

Exploring the potential of Icterogenin derivatives with modified activity for therapeutic applications, although this would require careful consideration of its inherent toxicity.

The story of Icterogenin is a testament to the enduring value of natural product research. It serves as a powerful reminder that even the most notorious of toxins can, through the lens of scientific inquiry, become invaluable tools for understanding complex biological processes and paving the way for future medical advancements.

References

- Barton, D. H. R., & de Mayo, P. (1954). Triterpenoids. Part XV. The constitution of icterogenin, a physiologically active triterpenoid. Journal of the Chemical Society (Resumed), 887-895.

- Gene, R. M., & Sharma, O. P. (2015). A Review of the Toxicity of Lantana camara (Linn) in Animals. Journal of Animal Research and Nutrition, 1(1), 6.

- Kellerman, T. S., Coetzer, J. A. W., & Naudé, T. W. (1985). Acute Lantana camara toxicity in cattle.

- Usman, M. R. M., & Patil, S. S. S. (2019). Lantana camara: Secondary Metabolite Isolation by Analytical Techniques. Journal of Drug Delivery and Therapeutics, 9(4), 44-48.

- Sharma, O. P. (1984). Poisoning of Livestock by Lantana Plants. In Handbook of Natural Toxins (Vol. 1, pp. 445-465). Marcel Dekker, Inc.

- Machado, G., et al. (2021). Lantana camara poisoning in cattle that took refuge during a storm in a forest invaded by this plant. Pesquisa Veterinária Brasileira, 41.

- Garg, S. K., & Singh, T. (2022). Therapeutic management and haemato-biochemical alteration due to Lantana camara poisoning in cattle.

- Moyo, B., & Masika, P. J. (2022). Lantana camara: Poisonous Species and a Potential Browse Species for Goats in Southern Africa—A Review. Animals, 12(3), 309.

- Ingole, R. S., et al. (2019). Diagnosis and Management of Hepatic Jaundice due to Lantana camara Ingestion in a Bull. Intas Polivet, 20(2), 342-343.

- Gous, T. A. (2010). Acute Lantana camara poisoning in a Boer goat kid: case report.

- Singh, S., & Gill, N. S. (2018). Isolation and characterization of lantana camara seeds extract for their therapeutic potential. International Journal of Pharmaceutical and Biological Sciences, 9(4), 96-102.

- Sharma, O. P., et al. (1988). Isolation and partial purification of Lantana (Lantana camara L.) toxins. Toxicon, 26(11), 1047-1051.

- Seawright, A. A. (1964). Studies on experimental intoxication of sheep with Lantana camara. Australian Veterinary Journal, 40(5), 176-180.

- Waghmare, S. P., et al. (2020). Successful Treatment of Lantana camara Poisoning in Sheep. EC Veterinary Science, 5(2), 1-4.

- Kenna, J. G., et al. (2018). Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective. Clinical Pharmacology & Therapeutics, 104(5), 818-834.

- de Graaf, I. A., et al. (2018). Drug-induced Cholestasis: Mechanisms, Models, and Markers. Drug Metabolism and Disposition, 46(12), 1797-1809.

- Roma, M. G., & Vore, M. (2004). Cholestasis: human disease and experimental animal models.

- Kumar, A., & Singh, A. (2021). Extraction, Isolation, and Purification of Bioactive Compounds from Lantana camara Leaves: A Comprehensive Review. Research Journal of Science and Technology, 13(2), 85-91.

- Brouwer, K. L., et al. (2020). An Updated Review on Drug-Induced Cholestasis: Mechanisms and Investigation of Physicochemical Properties and Pharmacokinetic Parameters. Clinical Pharmacology & Therapeutics, 108(2), 240-254.

- Halestrap, A. P. (2009). The mitochondrial permeability transition pore and its role in cell death. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1787(11), 1415-1424.

- Xu, J. J., et al. (2015). Inhibition of bile salt transport by drugs associated with liver injury in primary hepatocytes from human, monkey, dog, rat, and mouse. Toxicological Sciences, 148(1), 249-260.

- Brouwer, K. L., et al. (2016). In vitro model systems to investigate bile salt export pump (BSEP) activity and drug interactions: A review. Xenobiotica, 46(8), 664-679.

- Leblanc, R. M., & Allain, F. H. T. (2015). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. In Methods in Enzymology (Vol. 558, pp. 323-366). Academic Press.

- NMR spectroscopy for drug discovery. (2023). Bruker.

- Bernardi, P., & Di Lisa, F. (2015). The mitochondrial permeability transition pore: a mitochondrial disease concept. Journal of Biological Chemistry, 290(30), 18389-18397.

- Trautwein, C., & Friedman, S. L. (2015). Induction of experimental obstructive cholestasis in mice. Journal of Visualized Experiments, (103), e53181.

- Brouwer, K. L. R. (2021). Hepatic Bile Acid Transporters and Drug-induced Hepatotoxicity.

- Singh, A. (1999). An improved procedure for isolation and purification of lantadene A, the bioactive pentacyclic triterpenoid from Lantana camara leaves.

- Brouwer, K. L. R. (2016). In Vitro Model Systems to Investigate Bile Salt Export Pump (BSEP) Activity and Drug Interactions: a Review. Xenobiotica, 46(8), 664-679.

- Kis, E., et al. (2017). Role of Hepatocyte Transporters in Drug-Induced Liver Injury (DILI)—In Vitro Testing. International Journal of Molecular Sciences, 18(7), 1477.

- de Graaf, I. A., et al. (2018). Drug-induced Cholestasis: Mechanisms, Models, and Markers. Drug Metabolism and Disposition, 46(12), 1797-1809.